4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine
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Overview
Description
4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine is a chemical compound that belongs to the benzoxadiazole family. This compound is characterized by its unique structure, which includes a benzoxadiazole core substituted with a propan-2-yl group and two amine groups. Benzoxadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine typically involves the reaction of 2,1,3-benzoxadiazole with an appropriate amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole oxides, while substitution reactions can produce a variety of substituted benzoxadiazole derivatives.
Scientific Research Applications
4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
4-(2-methyl-3-propan-2-yl-4-imidazolyl)-N-(4-methylsulfonylphenyl)-2-pyrimidinamine: A sulfonamide with various biological activities.
Uniqueness
4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine is unique due to its specific substitution pattern on the benzoxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N4O |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
4-N-propan-2-yl-2,1,3-benzoxadiazole-4,7-diamine |
InChI |
InChI=1S/C9H12N4O/c1-5(2)11-7-4-3-6(10)8-9(7)13-14-12-8/h3-5,11H,10H2,1-2H3 |
InChI Key |
VPMNFJPSQABOIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=C(C2=NON=C12)N |
Origin of Product |
United States |
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